molecular formula C26H38O3 B14389897 2-Oxo-2-phenylethyl octadec-13-ynoate CAS No. 90124-03-1

2-Oxo-2-phenylethyl octadec-13-ynoate

Cat. No.: B14389897
CAS No.: 90124-03-1
M. Wt: 398.6 g/mol
InChI Key: UOFNZXYUZBXUSF-UHFFFAOYSA-N
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Description

The compound 2-Oxo-2-phenylethyl octadec-13-ynoate is an ester derivative featuring:

  • A 2-oxo-2-phenylethyl group (providing aromaticity and ketone functionality).
  • An octadec-13-ynoate chain (a long alkyne-terminated fatty acid ester).

Potential applications include its use in polymer chemistry (as a monomer for biodegradable materials) or medicinal chemistry (due to the bioactive phenyl and alkyne motifs).

Properties

CAS No.

90124-03-1

Molecular Formula

C26H38O3

Molecular Weight

398.6 g/mol

IUPAC Name

phenacyl octadec-13-ynoate

InChI

InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-4,7-15,19,22-23H2,1H3

InChI Key

UOFNZXYUZBXUSF-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCCCCCCCCCCC(=O)OCC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl octadec-13-ynoate typically involves the esterification of 13-octadecynoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of 2-Oxo-2-phenylethyl octadec-13-ynoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl octadec-13-ynoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alcohols or amines can react with the ester group under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various ester derivatives.

Scientific Research Applications

2-Oxo-2-phenylethyl octadec-13-ynoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl octadec-13-ynoate involves its interaction with specific molecular targets and pathways. The ester and ketone functional groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an electrophile in various reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an assessment of and its irrelevance to the target compound:

Key Differences Between the Target Compound and

Feature 2-Oxo-2-phenylethyl octadec-13-ynoate Compound in
Core Structure Simple ester with phenyl/alkyne groups Quinazolinone ring, isoindole, sulfanyl group
Functional Groups Ester, ketone, alkyne Amine, thioether, carbonyl
Molecular Complexity Low (linear chain) High (polycyclic heteroaromatic system)
Potential Applications Polymers, drug delivery (speculative) Likely enzyme inhibition (e.g., kinase targets)

Limitations of

  • Data provided (bond angles, atomic connectivity) are specific to the quinazolinone-isoindole system and cannot be extrapolated to aliphatic esters.
  • No physicochemical properties (e.g., solubility, melting point) or bioactivity data are included for either compound.

Recommendations for Further Research

To conduct a meaningful comparison, the following steps are necessary:

Synthesis and Characterization: Obtain spectral data (NMR, IR) and crystallographic details for 2-Oxo-2-phenylethyl octadec-13-ynoate to confirm its structure.

Identify Structural Analogs: Compare with esters such as: 2-Phenylethyl stearate (saturated fatty acid ester). Octadec-9-ynoic acid phenyl ester (shorter alkyne chain).

Functional Studies : Evaluate hydrolytic stability, biodegradability, or receptor-binding activity relative to analogs.

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